2-(2-Naphthylmethyl)benzimidazole

Vue d'ensemble

Description

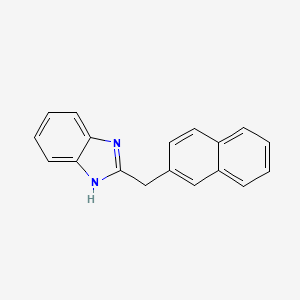

2-(2-Naphthylmethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a 2-naphthylmethyl substituent at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthylmethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 2-naphthylmethyl aldehyde. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Naphthylmethyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5 and 6 positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated benzimidazole compounds.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.

Medicine: Explored as a potential anticancer agent due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-(2-Naphthylmethyl)benzimidazole involves its interaction with various molecular targets, including DNA and enzymes involved in cell division. It can bind to DNA, causing alkylation and disruption of the double helix structure, leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.

Comparaison Avec Des Composés Similaires

- 2-Phenylbenzimidazole

- 2-Methylbenzimidazole

- 2-(2-Bromobenzyl)benzimidazole

Comparison: 2-(2-Naphthylmethyl)benzimidazole is unique due to its naphthylmethyl substituent, which enhances its ability to interact with biological targets compared to simpler benzimidazole derivatives. This structural feature contributes to its higher potency and selectivity as an anticancer agent.

Activité Biologique

2-(2-Naphthylmethyl)benzimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzimidazole core substituted with a naphthylmethyl group. This structural arrangement is crucial for its biological activity, as the presence of aromatic rings can enhance interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study focusing on various benzimidazole compounds demonstrated that many derivatives possess antibacterial and antifungal activities against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective |

The mechanism of action typically involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the benzimidazole structure can significantly enhance its anticancer potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.3 |

The observed anticancer activity is attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It can alter cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

- Interaction with DNA : Some studies suggest that benzimidazole derivatives can bind to DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The results indicated a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Investigation into Anticancer Properties

Another study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in multiple cancer types, highlighting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2-(naphthalen-2-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUQJAOFDMFKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231700 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82326-40-7 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.